5-Hexyl-2-(4'-hexyl[1,1'-biphenyl]-4-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hexyl-2-(4’-hexyl[1,1’-biphenyl]-4-yl)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
The synthesis of 5-Hexyl-2-(4’-hexyl[1,1’-biphenyl]-4-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the coupling of a biphenyl derivative with a pyrimidine precursor under specific conditions. For instance, a ZnCl₂-catalyzed three-component coupling reaction can be employed to synthesize various pyrimidine derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
5-Hexyl-2-(4’-hexyl[1,1’-biphenyl]-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized biphenyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Wissenschaftliche Forschungsanwendungen
5-Hexyl-2-(4’-hexyl[1,1’-biphenyl]-4-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active pyrimidines.
Vergleich Mit ähnlichen Verbindungen
5-Hexyl-2-(4’-hexyl[1,1’-biphenyl]-4-yl)pyrimidine can be compared with other similar compounds, such as:
2-Hexyl-5-(4-nonylphenyl)pyrimidine: This compound has a similar structure but with different alkyl chain lengths, affecting its physical and chemical properties.
5-Hexyl-2-[4-(hexyloxy)phenyl]pyrimidine: The presence of an ether group in this compound can influence its reactivity and applications.
Eigenschaften
117392-57-1 | |
Molekularformel |
C28H36N2 |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
5-hexyl-2-[4-(4-hexylphenyl)phenyl]pyrimidine |
InChI |
InChI=1S/C28H36N2/c1-3-5-7-9-11-23-13-15-25(16-14-23)26-17-19-27(20-18-26)28-29-21-24(22-30-28)12-10-8-6-4-2/h13-22H,3-12H2,1-2H3 |
InChI-Schlüssel |
KLRJFUYRVNCXIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(C=N3)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.